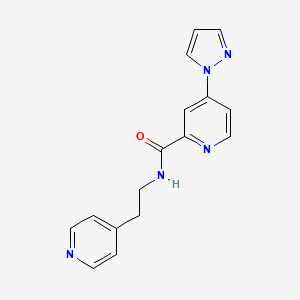![molecular formula C17H17BrN2O5S B2808559 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903195-49-2](/img/structure/B2808559.png)
3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a brominated pyridine ring, a sulfonylated pyrrolidine moiety, and a dihydrobenzo[b][1,4]dioxin structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with cyclic anhydrides or through cyclization reactions involving dihaloalkanes and amines.
Sulfonylation: The pyrrolidine moiety is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Dihydrobenzo[b][1,4]dioxin: The sulfonylated pyrrolidine is coupled with 2,3-dihydrobenzo[b][1,4]dioxin using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Bromination: The final step involves the bromination of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine moiety.
Reduction: Dehalogenated derivatives or hydrogenated products.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its incorporation into polymer backbones could impart unique properties to the resulting materials.
作用機序
The mechanism of action of 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group and the brominated pyridine ring are likely key functional groups involved in these interactions, potentially forming hydrogen bonds or participating in hydrophobic interactions with the target molecules.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Shares the dihydrobenzo[b][1,4]dioxin structure but lacks the pyrrolidine and sulfonyl groups.
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: Various derivatives with different substituents on the dihydrobenzo[b][1,4]dioxin ring.
Uniqueness
The uniqueness of 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the brominated pyridine ring, sulfonylated pyrrolidine moiety, and dihydrobenzo[b][1,4]dioxin structure makes it a versatile compound for various applications.
特性
IUPAC Name |
3-bromo-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c18-14-2-1-6-19-17(14)25-12-5-7-20(11-12)26(21,22)13-3-4-15-16(10-13)24-9-8-23-15/h1-4,6,10,12H,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKMPISXJZKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
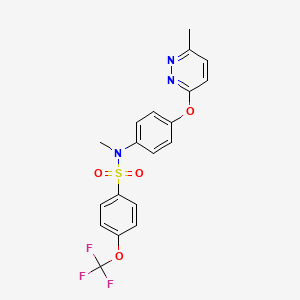
![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
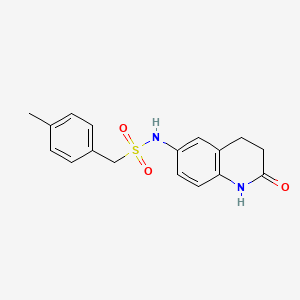
![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
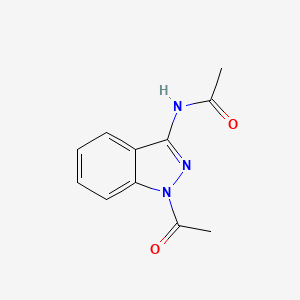
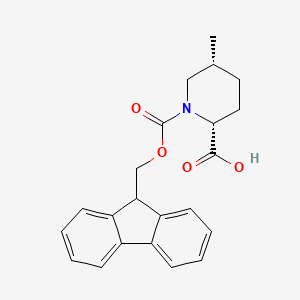
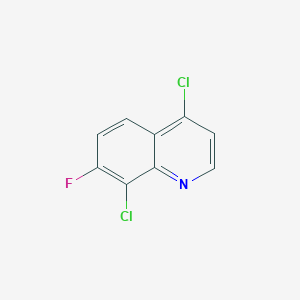
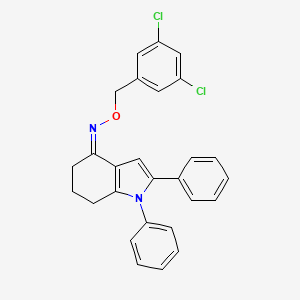
![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
